molecular formula C11H10N2O2 B1594066 2-Methyl-4-nitronaphthalen-1-amine CAS No. 5465-56-5

2-Methyl-4-nitronaphthalen-1-amine

Cat. No. B1594066
CAS RN: 5465-56-5
M. Wt: 202.21 g/mol
InChI Key: GMLQIHVBNPJKHR-UHFFFAOYSA-N
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Description

2-Methyl-4-nitronaphthalen-1-amine is a compound with the molecular formula C11H10N2O2 . It is also known as N-methyl-N-(4-nitro-1-naphthyl)amine . The compound has a molecular weight of 202.21 .


Synthesis Analysis

The synthesis of amines, such as 2-Methyl-4-nitronaphthalen-1-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another approach involves S N 2 reactions of alkyl halides with ammonia or other amines . The specific synthesis process for 2-Methyl-4-nitronaphthalen-1-amine would depend on the starting materials and the specific conditions of the reaction .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitronaphthalen-1-amine can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . Mass spectrometry can also be used to measure accurate molecular weights of the intact molecular ions .


Chemical Reactions Analysis

Amines, including 2-Methyl-4-nitronaphthalen-1-amine, can participate in a variety of chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also react with carbonyls to form imine derivatives . The specific reactions that 2-Methyl-4-nitronaphthalen-1-amine undergoes would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-nitronaphthalen-1-amine can be analyzed using various techniques. For instance, the properties of polymeric materials can be studied using high-throughput material research . The specific physical and chemical properties of 2-Methyl-4-nitronaphthalen-1-amine were not found in the search results.

properties

IUPAC Name

2-methyl-4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQIHVBNPJKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282982
Record name 2-methyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitronaphthalen-1-amine

CAS RN

5465-56-5
Record name 5465-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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